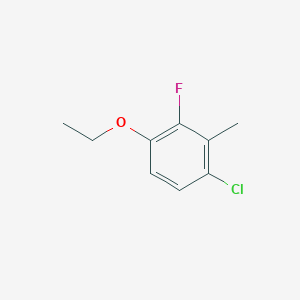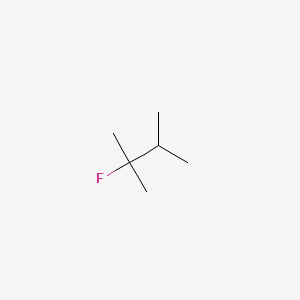
Butane, 2-fluoro-2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane, 2-fluoro-2,3-dimethyl- is an organic compound with the molecular formula C6H13F. It is a derivative of butane, where two methyl groups and one fluorine atom are substituted at the second and third positions of the butane chain. This compound is part of the alkane family and is known for its unique chemical properties due to the presence of the fluorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2-fluoro-2,3-dimethyl- typically involves the fluorination of 2,3-dimethylbutane. One common method is the reaction of 2,3-dimethylbutane with a fluorinating agent such as hydrogen fluoride (HF) or a more selective fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of Butane, 2-fluoro-2,3-dimethyl- may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The process is optimized to minimize by-products and ensure the safety and efficiency of the production.
Analyse Chemischer Reaktionen
Types of Reactions
Butane, 2-fluoro-2,3-dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, converting it back to 2,3-dimethylbutane.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Products include various substituted butanes depending on the nucleophile used.
Oxidation: Products include 2-fluoro-2,3-dimethylbutanol, 2-fluoro-2,3-dimethylbutanone, or 2-fluoro-2,3-dimethylbutanoic acid.
Reduction: The major product is 2,3-dimethylbutane.
Wissenschaftliche Forschungsanwendungen
Butane, 2-fluoro-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the reactivity and stability of alkanes.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of Butane, 2-fluoro-2,3-dimethyl- involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to different targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, influencing the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-2-methylbutane
- 2-Fluoro-3-methylbutane
- 2,3-Difluorobutane
Uniqueness
Butane, 2-fluoro-2,3-dimethyl- is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical properties compared to other fluorinated butanes. The specific substitution pattern can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
354-09-6 |
|---|---|
Molekularformel |
C6H13F |
Molekulargewicht |
104.17 g/mol |
IUPAC-Name |
2-fluoro-2,3-dimethylbutane |
InChI |
InChI=1S/C6H13F/c1-5(2)6(3,4)7/h5H,1-4H3 |
InChI-Schlüssel |
VWQAPIJXLQYLHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


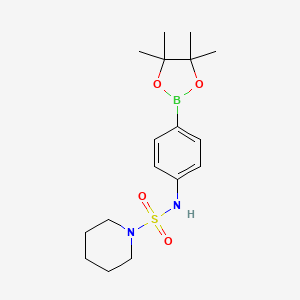
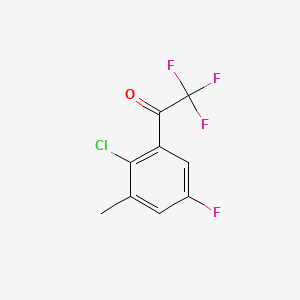
![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
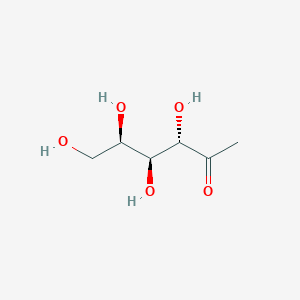
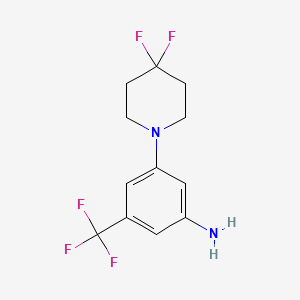

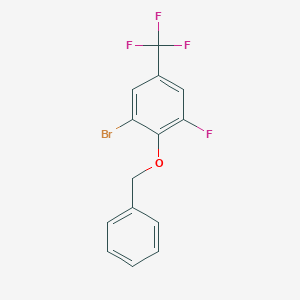
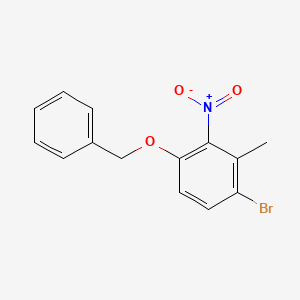
![Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)
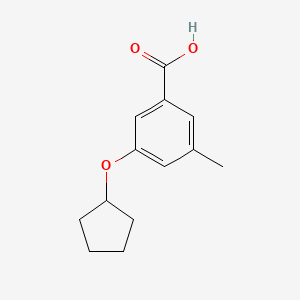
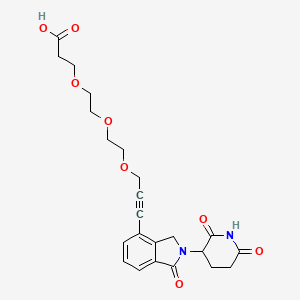
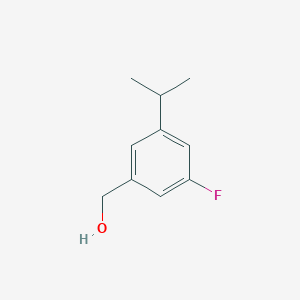
![N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide](/img/structure/B14763958.png)
